molecular formula C10H10F2N2O2 B15219755 2,2-Difluoro-1',4',6',7'-tetrahydrospiro[cyclopropane-1,5'-indazole]-3'-carboxylic acid

2,2-Difluoro-1',4',6',7'-tetrahydrospiro[cyclopropane-1,5'-indazole]-3'-carboxylic acid

Cat. No.: B15219755
M. Wt: 228.20 g/mol
InChI Key: WIUKQFAJZIBPRT-UHFFFAOYSA-N
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Description

2,2-Difluoro-1’,4’,6’,7’-tetrahydrospiro[cyclopropane-1,5’-indazole]-3’-carboxylic acid is a unique chemical compound characterized by its spirocyclic structure, which includes a cyclopropane ring fused to an indazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1’,4’,6’,7’-tetrahydrospiro[cyclopropane-1,5’-indazole]-3’-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclopropanation of an indazole derivative, followed by fluorination and carboxylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and fluorinating agents like diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors to control reaction conditions precisely and minimize side reactions. The scalability of the synthesis is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1’,4’,6’,7’-tetrahydrospiro[cyclopropane-1,5’-indazole]-3’-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2,2-Difluoro-1’,4’,6’,7’-tetrahydrospiro[cyclopropane-1,5’-indazole]-3’-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1’,4’,6’,7’-tetrahydrospiro[cyclopropane-1,5’-indazole]-3’-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The fluorinated cyclopropane ring is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde
  • 4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole
  • 2,4-Difluoro-1,1’-biphenyl

Uniqueness

2,2-Difluoro-1’,4’,6’,7’-tetrahydrospiro[cyclopropane-1,5’-indazole]-3’-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. The presence of the cyclopropane ring fused to the indazole moiety enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H10F2N2O2

Molecular Weight

228.20 g/mol

IUPAC Name

1',1'-difluorospiro[1,4,6,7-tetrahydroindazole-5,2'-cyclopropane]-3-carboxylic acid

InChI

InChI=1S/C10H10F2N2O2/c11-10(12)4-9(10)2-1-6-5(3-9)7(8(15)16)14-13-6/h1-4H2,(H,13,14)(H,15,16)

InChI Key

WIUKQFAJZIBPRT-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC3=C1NN=C3C(=O)O)CC2(F)F

Origin of Product

United States

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